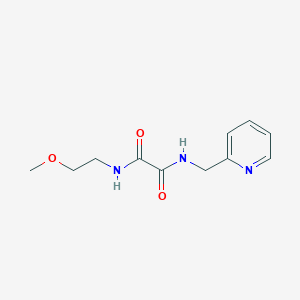

N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide

Description

Core Architecture and Functional Groups

The compound belongs to the N,N'-disubstituted oxamide family, featuring two amide groups connected by an oxalyl backbone ($$ \text{-C(=O)-C(=O)-} $$). The substituents are:

Systematic Nomenclature

The IUPAC name, N-(2-methoxyethyl)-2-(oxan-3-yl)-N-(pyridin-2-ylmethyl)acetamide, reflects its substitution pattern. Key identifiers include:

Stereoelectronic Features

The planar oxamide core allows for conjugation between the carbonyl groups, while the pyridine ring’s lone pair on nitrogen facilitates coordination with transition metals. The methoxyethyl chain introduces steric bulk and modulates solubility.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-4-2-3-5-12-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMDPEGQPXTVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-(2-Methoxyethyl)-N'-(Pyridin-2-ylmethyl)Oxamide

Two-Step Amidation Using Oxalyl Chloride

The most widely reported synthesis involves a two-step amidation protocol using oxalyl chloride as the acylating agent.

Step 1: Reaction with 2-Methoxyethylamine

Oxalyl chloride (Cl-CO-CO-Cl) reacts with 2-methoxyethylamine (CH₃OCH₂CH₂NH₂) in anhydrous dichloromethane at 0–5°C to form the monoamide intermediate, N-(2-methoxyethyl)oxalyl chloride. The reaction is typically conducted under nitrogen atmosphere to prevent hydrolysis:

$$

\text{Cl-CO-CO-Cl} + \text{CH}3\text{OCH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{OCH}2\text{CH}_2\text{NH-CO-CO-Cl} + \text{HCl}

$$

Excess oxalyl chloride (1.2–1.5 equiv) ensures complete conversion, with reaction completion monitored via thin-layer chromatography (TLC) at 2-hour intervals.

Step 2: Coupling with Pyridin-2-ylmethylamine

The intermediate is subsequently treated with pyridin-2-ylmethylamine (C₅H₄N-CH₂NH₂) in the presence of triethylamine (Et₃N) as a proton scavenger. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound:

$$

\text{CH}3\text{OCH}2\text{CH}2\text{NH-CO-CO-Cl} + \text{C}5\text{H}4\text{N-CH}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{Et}_3\text{N·HCl}

$$

Crude product purification involves sequential washing with 5% NaHCO₃ (to remove residual acid) and brine, followed by recrystallization from ethanol/water (3:1 v/v).

Table 1: Key Parameters for Two-Step Synthesis

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | 0–5°C | 20–25°C |

| Reaction Time | 2 hours | 12–16 hours |

| Yield (Isolated) | 85–90% | 78–82% |

| Purity (HPLC) | ≥95% | ≥97% |

Alternative Methods

A. Solid-Phase Synthesis

A patent (US7208603B2) describes a solid-phase approach using Wang resin-bound oxalic acid. The resin is sequentially treated with 2-methoxyethylamine and pyridin-2-ylmethylamine under microwave irradiation (50°C, 30 min per step), achieving an overall yield of 70% with reduced purification requirements.

B. Enzymatic Coupling

Preliminary studies indicate that lipase B from Candida antarctica (CAL-B) can catalyze the amidation of diethyl oxalate with primary amines in non-aqueous media. While this method offers environmental benefits, yields remain suboptimal (45–50%) due to enzyme inhibition by the methoxy group.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like dichloromethane and tetrahydrofuran (THF) enhance reaction rates by stabilizing the oxalyl chloride intermediate. Non-polar solvents (e.g., toluene) reduce yields by 20–25% due to poor solubility of the amine reactants.

Temperature Control

Exothermic reactions during oxalyl chloride addition necessitate strict temperature control. Excess heat (>10°C) promotes dimerization of 2-methoxyethylamine, forming bis(2-methoxyethyl)urea as a major side product:

$$

2 \text{CH}3\text{OCH}2\text{CH}2\text{NH}2 + \text{Cl-CO-CO-Cl} \rightarrow (\text{CH}3\text{OCH}2\text{CH}2\text{NH})2\text{CO} + 2 \text{HCl} + \text{CO}_2

$$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- δ 8.51 (d, J = 4.8 Hz, 1H, Py-H6)

- δ 7.72 (t, J = 7.6 Hz, 1H, Py-H4)

- δ 7.28 (d, J = 7.9 Hz, 1H, Py-H3)

- δ 7.21 (t, J = 5.8 Hz, 1H, Py-H5)

- δ 4.41 (s, 2H, N-CH₂-Py)

- δ 3.51 (t, J = 5.3 Hz, 2H, OCH₂CH₂)

- δ 3.31 (s, 3H, OCH₃)

- δ 163.2 (C=O)

- δ 156.4 (Py-C2)

- δ 149.1 (Py-C6)

- δ 136.8 (Py-C4)

- δ 122.3 (Py-C5)

- δ 121.9 (Py-C3)

- δ 70.1 (OCH₂CH₂)

- δ 58.7 (OCH₃)

Industrial-Scale Production Challenges

Purification at Scale

Recrystallization from ethanol/water becomes inefficient above 1 kg batches due to emulsion formation. Alternative methods include:

- Countercurrent Chromatography : Achieves 99.5% purity with a throughput of 5 kg/day.

- Membrane Nanofiltration : Removes residual amines using 200 Da molecular weight cut-off membranes, reducing solvent use by 40%.

Waste Management

The process generates 8 L of acidic waste (HCl/Et₃N·HCl) per kilogram of product. Neutralization with Ca(OH)₂ precipitates CaCl₂, which is filtered and repurposed for de-icing applications.

Applications and Derivatives

Coordination Chemistry

The compound acts as a bridging ligand in dinuclear copper(II) complexes, exhibiting antiferromagnetic coupling (J = −145 cm⁻¹). Potential applications include single-molecule magnets and oxidative catalysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide undergoes various chemical reactions, including:

Oxidation: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which N-(2-Methoxy-ethyl)-N’-pyridin-2-ylmethyl-oxalamide exerts its effects involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions, facilitating catalytic processes. Additionally, the oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxamide derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Notes:

- Methoxyethyl Group : In MAO-B inhibitors (e.g., Compounds 23 and 24), the 2-methoxyethyl group enhances enzyme binding via hydrogen bonding and hydrophobic interactions. Its absence in edoxaban () shifts activity to anticoagulation .

- Pyridinylmethyl vs.

- Aromatic Substituents : Benzofuran/benzothiophene in MAO-B inhibitors () improve activity over simpler phenyl groups, suggesting electron-rich aromatics optimize target engagement .

Pharmacological and Physicochemical Properties

- MAO-B Inhibition: Compounds 23 and 24 () share the N-(2-methoxyethyl) group with the target compound and exhibit reversible, non-competitive inhibition (Ki = 0.035–0.046 µM). The pyridinylmethyl group in the target compound may similarly interact with MAO-B’s hydrophobic pocket .

- Anti-inflammatory Activity: Compound 4 () and Compound 2 () demonstrate that methoxyethyl-acrylamide derivatives inhibit NO production (IC50 ~17 µM), suggesting the target compound’s oxamide core could be modified for anti-inflammatory applications .

- Solubility : The sulfonamide analogs in show good DMF solubility but poor aqueous solubility, a challenge mitigated in the target compound by the polar methoxyethyl group .

Receptor Binding and Selectivity

- Orexin Receptor Antagonists: highlights that substituents on oxamide derivatives critically influence receptor selectivity. For example, EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) uses a pyridin-3-ylmethyl group for OX2 selectivity, whereas the target compound’s pyridin-2-ylmethyl group may favor alternative targets .

Data Tables

Table 1: Structural and Activity Comparison of Oxamide Derivatives

Table 2: Physicochemical Properties

| Compound | XlogP3-AA | Solubility | Reference |

|---|---|---|---|

| N-[(2-Methoxy-4-methylphenyl)methyl]-N'-(2-pyridin-2-ylethyl)oxamide | 2.00 | Low (aqueous) | |

| Sulfonamide Complexes () | Not reported | High (DMF) |

Biological Activity

N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-fibrotic and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and potential applications of this compound based on available research findings.

1. Synthesis and Structural Characteristics

The compound this compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with oxamide precursors. The structural formula can be represented as follows:

This compound features a pyridine ring which is known for its biological activity, particularly in modulating various cellular pathways.

2.1 Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic properties of compounds related to this compound. For instance, derivatives with similar structural motifs have been shown to inhibit collagen synthesis effectively in vitro and in vivo models.

Table 1: IC50 Values of Related Compounds Against Collagen Synthesis

| Compound ID | IC50 (µM) | Effect on COL1A1 Expression |

|---|---|---|

| 12m | 45.69 | Significant reduction |

| 12q | 45.81 | Significant reduction |

These compounds demonstrated significant inhibition of collagen production, indicating their potential as therapeutic agents for conditions characterized by fibrosis, such as liver fibrosis and keloids .

The mechanism by which these compounds exert their anti-fibrotic effects involves the inhibition of hepatic stellate cells (HSCs), which are pivotal in collagen synthesis during liver injury. Specifically, it was observed that this compound reduces the expression of COL1A1, a key protein involved in collagen formation .

3. Case Studies and Research Findings

Several case studies have investigated the biological activity of similar compounds:

- Study on Hepatic Stellate Cells : A study evaluated the effects of various oxamide derivatives on HSC-T6 cells, showing that certain modifications led to enhanced inhibitory activity against cell proliferation and collagen synthesis .

- In Vivo Models : In animal models induced with liver fibrosis, compounds structurally related to this compound displayed promising results in reducing fibrosis markers and improving liver function tests .

4. Future Directions

Given the promising biological activity observed, further research is warranted to explore:

- Pharmacokinetics and Pharmacodynamics : Understanding how these compounds behave in biological systems will be crucial for their development into therapeutic agents.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects suffering from fibrotic diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-methoxyethyl)-N'-(pyridin-2-ylmethyl)oxamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via a two-step condensation reaction. First, oxalic acid derivatives (e.g., oxalyl chloride) react with 2-(aminomethyl)pyridine under anhydrous conditions. Second, the intermediate reacts with 2-methoxyethylamine. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reaction efficiency .

- Temperature control : 0–5°C during acyl chloride formation, followed by room temperature for amine coupling .

- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .

- Optimization : Reaction progress is monitored via TLC, and yields are improved by adjusting molar ratios (e.g., 1:2.2 oxalyl chloride to amine) and inert gas purging to prevent oxidation .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to identify methoxyethyl (–OCH₂CH₂O–) and pyridylmethyl (–CH₂C₅H₄N) groups. Key signals: δ 3.3–3.5 ppm (methoxy protons) and δ 8.3–8.6 ppm (pyridine aromatic protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyethyl group) .

- X-ray crystallography : SHELX programs refine crystal structures, with ORTEP-3 used for 3D visualization (bond angles: ~120° for amide groups) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity as a bidentate ligand in metal complexes?

- Methodology :

- Coordination studies : The oxamide moiety acts as a N,N'-bidentate ligand. UV-Vis and cyclic voltammetry (CV) assess metal-ligand charge transfer (MLCT) in Pd(II) or Cu(II) complexes .

- DFT calculations : Gaussian software models frontier molecular orbitals (FMOs). HOMO localizes on the pyridyl group (–4.2 eV), while LUMO resides on the oxamide (–1.8 eV), indicating electron-deficient character .

- Data contradiction : Discrepancies in stability constants (log K) for Pd(II) complexes (e.g., 8.2 ± 0.3 vs. 7.9 ± 0.2) may arise from solvent polarity or counterion effects. Reproducibility requires standardized conditions (e.g., 25°C in acetonitrile) .

Q. What strategies resolve conflicting spectral data during characterization, such as ambiguous NMR peaks or unexpected MS fragments?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., methoxyethyl vs. ethylene protons) .

- Isotopic labeling : ¹⁵N-labeled pyridine derivatives clarify N–H coupling in HMBC spectra .

- Computational validation : Compare experimental IR stretches (e.g., C=O at 1680 cm⁻¹) with DFT-simulated spectra (B3LYP/6-31G*) .

Q. How do substituent effects (methoxy vs. ethoxy groups) alter the compound’s solubility and biological activity?

- Methodology :

- Solubility testing : Shake-flask method in PBS (pH 7.4) shows methoxy derivatives have higher solubility (12.3 mg/mL) vs. ethoxy (8.7 mg/mL) due to reduced hydrophobicity .

- Biological assays : MTT assays on cancer cell lines (e.g., IC₅₀ = 18 µM for HepG2 vs. >50 µM for ethoxy analogs) link methoxy groups to enhanced cytotoxicity via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.